REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:10])[CH2:6][C:7]([CH3:9])=[O:8].[Li]CCCC.Cl[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[S:23][CH3:24]>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C.C1COCC1>[C:18]1([S:23][CH2:24][CH2:9][C:7](=[O:8])[CH2:6][C:5]([O:4][CH3:3])=[O:10])[CH:19]=[CH:20][CH:21]=[CH:22][CH:17]=1 |f:0.1,5.6|
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Name
|
|
Quantity
|
815 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
THF HMPA
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min. at 0° C. under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the red mixture was stirred for 15 min. at 0° C
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at -5° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (100 ml×2)
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Type
|
WASH
|
Details
|
AcOEt layer was washed with H2O (10 ml×2) and brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (150 g, hexane :AcOEt=6:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 22.7% | |
YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |